N-(6-Aminohexyl)-2-nitrobenzenesulfonamide Hydrochloride
Overview
Description
N-(6-Aminohexyl)-2-nitrobenzenesulfonamide Hydrochloride is a useful research compound. Its molecular formula is C12H20ClN3O4S and its molecular weight is 337.82 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
N-(6-Aminohexyl)-2-nitrobenzenesulfonamide Hydrochloride interacts with its targets by acting as a calmodulin antagonist . It inhibits myosin light chain kinase and Ca2±calmodulin-dependent phosphodiesterase . This interaction results in changes in the cellular processes regulated by these proteins.
Biochemical Pathways
The compound affects the calcium signaling pathway, which is crucial for various cellular functions . By inhibiting calmodulin, this compound disrupts the normal functioning of this pathway, leading to downstream effects on cellular processes such as muscle contraction and intracellular signaling .
Result of Action
The molecular and cellular effects of this compound’s action include changes in muscle contraction and relaxation, and alterations in intracellular signaling . These changes can have significant effects on the physiological functions regulated by these processes.
Properties
IUPAC Name |
N-(6-aminohexyl)-2-nitrobenzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S.ClH/c13-9-5-1-2-6-10-14-20(18,19)12-8-4-3-7-11(12)15(16)17;/h3-4,7-8,14H,1-2,5-6,9-10,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQMJHQZDIEKGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627777 | |
Record name | N-(6-Aminohexyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95915-82-5 | |
Record name | N-(6-Aminohexyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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